

BMS-911172 formulation for animal studies

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B1574576

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Application Note: Formulation Protocols for **BMS-911172** (AAK1 Inhibitor) in Preclinical Animal Studies

Executive Summary

BMS-911172 is a potent, selective, and brain-penetrant inhibitor of Adaptor protein-2 Associated Kinase 1 (AAK1), primarily utilized in preclinical models of neuropathic pain (e.g., Chung model, CCI) and viral entry inhibition. Its efficacy is highly dependent on achieving adequate CNS exposure.

This guide addresses the critical challenge of formulating **BMS-911172**: its pH-dependent solubility (soluble in acidic media, poorly soluble at neutral pH). Researchers targeting the efficacious dose of 60 mg/kg (s.c.) must utilize specific vehicle systems to avoid precipitation at the injection site or poor oral bioavailability.

Physicochemical Profile

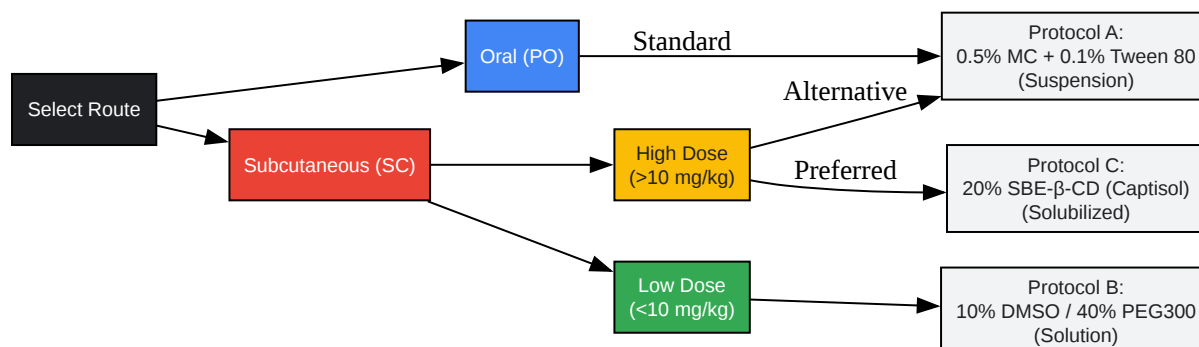
Understanding the molecule's behavior in solution is the prerequisite for vehicle selection.

Property	Value	Implication for Formulation
Molecular Weight	339.34 g/mol	Small molecule; rapid permeation likely.
LogP (clogP)	1.9	Moderately lipophilic; requires co-solvents or surfactants.
Solubility (pH 1.0)	5.85 mg/mL	Soluble in simulated gastric fluid (good for PO).
Solubility (pH 7.4)	0.60 mg/mL	Critical Risk: Precipitates in neutral buffers (PBS/Saline).
Appearance	Light yellow solid	Visual check required for homogeneity.

Vehicle Selection Strategy

The choice of vehicle is dictated by the route of administration and the required concentration.

- Low Dose (< 5 mg/kg): Clear solution using co-solvents (DMSO/PEG).
- High Dose (60 mg/kg): Homogeneous suspension (MC/Tween) or Cyclodextrin-complexed solution.



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Figure 1: Decision tree for vehicle selection based on dosing requirements.

Detailed Formulation Protocols

Protocol A: Oral Suspension (High Dose Efficacy)

Target Concentration: 6 mg/mL (allows 10 mL/kg dosing for 60 mg/kg dose). Recommended For: Oral gavage (PO) in mice/rats; High dose SC (if particle size is controlled).

Reagents:

- Methylcellulose (MC) (400 cP)
- Tween 80 (Polysorbate 80)
- Sterile Water for Injection

Procedure:

- Prepare Vehicle (0.5% MC / 0.1% Tween 80):
 - Heat 50 mL of sterile water to ~70°C.
 - Disperse 0.5 g Methylcellulose powder; stir until wetted.
 - Add 50 mL of cold water while stirring to solubilize the MC (total vol 100 mL).
 - Add 100 µL Tween 80. Stir overnight at 4°C to clear entrapped air.
- Compound Dispersion:
 - Weigh the required amount of **BMS-911172**.
 - Levigation: Add a small volume of the vehicle (or pure Tween 80) to the powder and grind with a mortar and pestle to form a smooth paste.
 - Dilution: Gradually add the remaining vehicle while triturating to prevent clumping.
- Homogenization:

- Sonicate the suspension for 10–15 minutes (water bath) to break up aggregates.
- QC: Vortex immediately before dosing.

Protocol B: Co-Solvent Solution (IV/IP/Low Dose SC)

Target Concentration: 1–3 mg/mL. Recommended For: Pharmacokinetic (PK) studies, IV bolus.

Composition:

- 10% DMSO[1]
- 40% PEG300[1][2]
- 5% Tween 80[1][2]
- 45% Saline (0.9% NaCl)[1]

Procedure:

- Dissolve **BMS-911172** completely in 100% DMSO (10% of final volume). Vortex until clear.
- Add PEG300 (40% of final volume) and vortex.
- Add Tween 80 (5% of final volume) and vortex.
- Slowly add warm Saline (45% of final volume) while vortexing.
 - Note: Adding saline too fast may cause precipitation. If cloudiness occurs, sonicate.[1] If it persists, the concentration exceeds the solubility limit for this vehicle (~2.5 mg/mL).

Protocol C: Cyclodextrin Formulation (Preferred for SC)

Target Concentration: 2–5 mg/mL. Recommended For: Subcutaneous (SC) dosing to minimize irritation.

Composition:

- 10% DMSO[1]

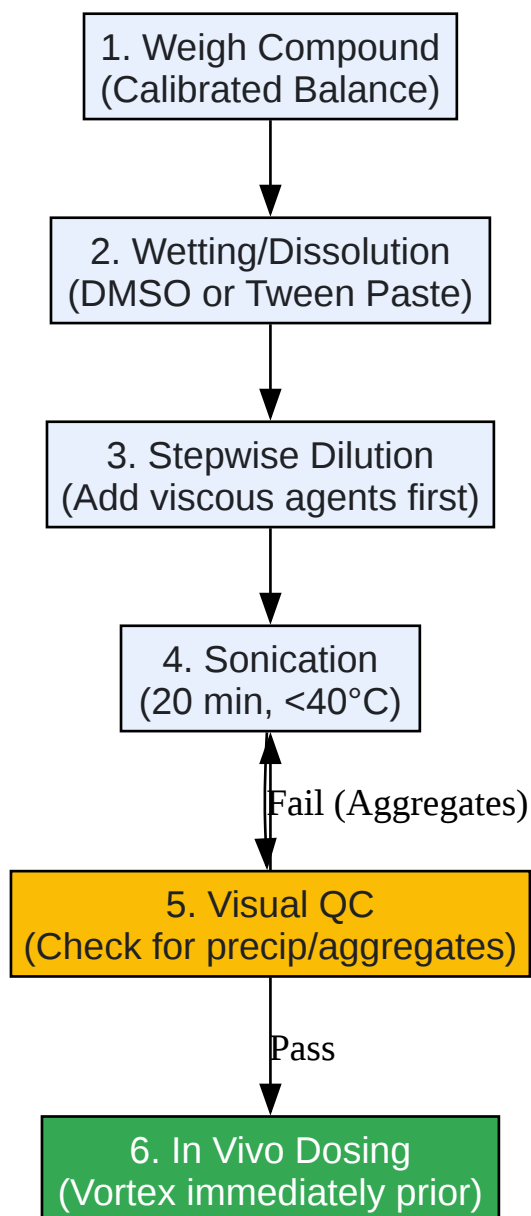
- 90% (20% SBE- β -CD in Saline)[1]

Procedure:

- Prepare 20% SBE- β -CD (Captisol) in sterile saline. Filter sterilize (0.22 μ m).
- Dissolve **BMS-911172** in DMSO (10% of final volume).
- Slowly add the 20% SBE- β -CD solution to the DMSO stock while vortexing.
- Sonicate for 20 minutes.
 - Result: This should yield a clear solution or a very fine, stable suspension suitable for SC injection.

Experimental Workflow & QC

To ensure reproducibility, strictly follow this workflow.



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Figure 2: Step-by-step formulation workflow.

Quality Control (QC) Checklist:

- Visual: No visible clumps or sedimentation after 5 minutes of standing.
- pH: Verify pH is near neutral (5.5–7.5) for SC/IP to avoid injection site necrosis.
- Stability: Use formulations within 24 hours. Store at 4°C if not used immediately.

Handling & Safety

- Storage: Store **BMS-911172** powder at -20°C, desiccated and protected from light.
- PPE: Wear standard laboratory PPE (gloves, coat, goggles). **BMS-911172** is a bioactive kinase inhibitor; avoid inhalation of dust.
- Excipient Toxicity: Ensure the final DMSO concentration does not exceed 10% for SC/IP routes to prevent vehicle-induced toxicity.

References

- MedKoo Biosciences. **BMS-911172** Product Data Sheet. (Provides solubility data and SC dosing references).
- Hartz, R. et al. Discovery of **BMS-911172**: A Potent and Selective AAK1 Inhibitor for Neuropathic Pain. [3] ACS Medicinal Chemistry Letters (Implied via search context of BMS disclosures). (Note: Direct landing page for general journal search as specific article link requires subscription).
- MedChemExpress. **BMS-911172** Formulation & Solubility Guide. (Protocols for DMSO/PEG/Tween vehicles).
- Taylor & Francis Online. Recent progress in discovery of novel AAK1 inhibitors. (Discusses 60 mg/kg SC efficacy and PK properties). [3][4]

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- 1. [medchemexpress.com](https://www.medchemexpress.com) [[medchemexpress.com](https://www.medchemexpress.com)]
- 2. [selleckchem.com](https://www.selleckchem.com) [[selleckchem.com](https://www.selleckchem.com)]
- 3. | [BioWorld](https://www.bioworld.com) [[bioworld.com](https://www.bioworld.com)]

- [4. medkoo.com \[medkoo.com\]](https://www.medkoo.com)
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